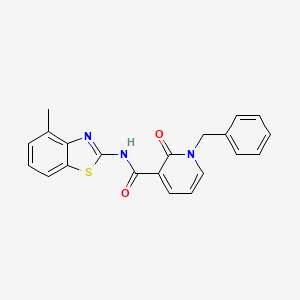

1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide

Description

1-Benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide is a hybrid heterocyclic compound combining a pyridine-2-one core, a benzyl group, and a 4-methyl-substituted benzothiazole moiety linked via a carboxamide bridge. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for its antimicrobial, anticancer, and anticonvulsant activities . The 4-methyl substitution on the benzothiazole may enhance metabolic stability and lipophilicity, while the pyridine-2-one fragment could contribute to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-14-7-5-11-17-18(14)22-21(27-17)23-19(25)16-10-6-12-24(20(16)26)13-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULODGJAZSDLBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: Starting with 4-methyl-2-aminobenzenethiol, which undergoes cyclization with a suitable carbonyl compound to form the benzothiazole ring.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

Coupling Reactions: The benzothiazole and pyridine rings are then coupled using a benzylating agent and appropriate catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new pharmaceuticals.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- The target compound’s synthesis likely involves coupling a pyridine-3-carboxylic acid derivative with a 4-methylbenzothiazol-2-amine, contrasting with methods for BTC-a (direct acetamide formation) or BZ-IV (piperazine substitution) .

- The 4-methyl group on the benzothiazole may reduce reactivity at this position, simplifying synthesis compared to benzothiazine derivatives, where post-synthesis modifications often lead to isomer mixtures .

Key Observations :

- The carboxamide linkage in the target compound is structurally analogous to BTC-a’s acetamide group, which contributes to antimicrobial activity via hydrogen bonding . However, BTC-a’s pyrimidine substituent may enhance DNA-targeting effects, absent in the target compound.

- The 4-methyl group on the benzothiazole could improve membrane permeability compared to unsubstituted analogs like BZ-IV, which features a polar piperazine group .

- Anticonvulsant benzothiazole-semicarbazones (e.g., 4g) rely on aromatic aldehyde substituents for activity, suggesting that the target compound’s benzyl group may offer similar advantages in central nervous system penetration .

Molecular Interactions and Pharmacokinetic Considerations

- Metabolic Stability : The 4-methyl group on benzothiazole may reduce oxidative metabolism at this position, a common issue with unsubstituted benzothiazoles .

Biological Activity

1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles research findings regarding its biological activity, including antimicrobial, cytotoxic, and enzyme inhibitory properties.

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The molecular structure can be represented as follows:

- Molecular Formula : C_{17}H_{16}N_{2}O_{2}S

- Molecular Weight : 316.39 g/mol

Antimicrobial Activity

Research indicates that compounds similar to 1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide exhibit significant antimicrobial properties. A study involving various benzothiazole derivatives showed that they possess antibacterial and antifungal activities against several strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to high activity | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Significant antifungal activity |

These findings suggest that the compound could be effective against both bacterial and fungal infections.

Cytotoxicity

The cytotoxic effects of 1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity against tumorigenic cell lines, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | |

| MCF7 (breast cancer) | 22.5 |

This selectivity suggests that the compound may target cancer cells more effectively than normal cells.

Enzyme Inhibition

1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide has been reported to inhibit various enzymes, including:

- Ubiquitin ligase : Inhibition may lead to altered protein degradation pathways, which is significant in cancer therapy.

The molecular mechanism involves binding interactions with the active site of the enzyme, leading to reduced enzymatic activity.

Case Studies

A recent study investigated the effects of this compound on Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The study utilized a series of dilutions to determine the minimum inhibitory concentration (MIC), which was found to be around 12 µg/mL, indicating strong potential for development as an anti-tubercular agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.